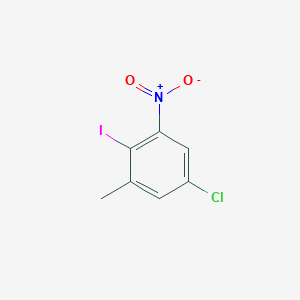

5-Chloro-2-iodo-1-methyl-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-iodo-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRAPEVRKRASCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653921 | |

| Record name | 5-Chloro-2-iodo-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-61-0 | |

| Record name | 5-Chloro-2-iodo-1-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-iodo-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview for the (CAS No. 1150617-61-0), a key halogenated aromatic intermediate.[1][2][3] This compound serves as a versatile building block in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic placement of chloro, iodo, methyl, and nitro functional groups allows for a wide range of subsequent chemical modifications, including cross-coupling reactions like the Suzuki or Heck reactions.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into a reliable synthetic pathway and rigorous characterization methodologies.

Strategic Approach: Retrosynthetic Analysis and Synthetic Design

The synthesis of a polysubstituted benzene ring requires careful planning regarding the order of substituent introduction, governed by the directing effects of the groups already present.[4][5] The target molecule, this compound, presents a substitution pattern that is not readily achievable through direct electrophilic substitution on a simpler precursor.

A logical and efficient approach is to introduce the iodine atom at a late stage via a Sandmeyer-type reaction. This classic transformation allows for the regioselective conversion of an aromatic amino group into a variety of functionalities, including halides.[6][7] The iodination of an aryldiazonium salt, in particular, is a high-yielding reaction that proceeds readily with potassium iodide, often without the need for a copper catalyst.[8]

Therefore, our synthetic strategy hinges on the diazotization of a suitable aniline precursor, specifically 2-Amino-5-chloro-3-nitrotoluene , followed by displacement of the resulting diazonium group with iodide. This precursor correctly positions the methyl, chloro, and nitro groups, with the amino group serving as a handle for the introduction of iodine at the desired C2 position.

Caption: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and safety.

Materials and Equipment

| Reagents | Equipment |

| 2-Amino-5-chloro-3-nitrotoluene | Three-neck round-bottom flask (250 mL) |

| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Magnetic stirrer and stir bar |

| Sodium Nitrite (NaNO₂) | Dropping funnels (x2) |

| Potassium Iodide (KI) | Ice-water bath |

| Sodium Thiosulfate (Na₂S₂O₃) | Thermometer (-10 to 110 °C) |

| Ethyl Acetate (EtOAc) | Buchner funnel and filter paper |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for extraction and filtration |

| Deionized Water |

Synthetic Workflow

The synthesis is performed in two primary stages: the formation of the diazonium salt and its subsequent conversion to the iodo-compound.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Part A: Diazotization of 2-Amino-5-chloro-3-nitrotoluene

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, carefully add concentrated sulfuric acid (20 mL) to deionized water (50 mL) while cooling in an ice bath.

-

To the cooled acid solution, add 2-Amino-5-chloro-3-nitrotoluene (10.0 g, 53.6 mmol) in portions. Stir until a fine suspension is formed.

-

Cool the mixture to 0-5 °C using an ice-salt bath. Maintaining this temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.

-

In a separate beaker, dissolve sodium nitrite (4.0 g, 58.0 mmol) in deionized water (15 mL).

-

Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred amine suspension over 30 minutes. The temperature must be kept below 5 °C throughout the addition. A clear solution of the diazonium salt should form. Stir for an additional 15 minutes in the cold bath.

Part B: Iodination Reaction

-

In a 500 mL beaker, dissolve potassium iodide (13.3 g, 80.1 mmol) in deionized water (50 mL).

-

Slowly and carefully, add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring. This addition should be done in portions to control the effervescence.

-

Observe the immediate formation of a dark precipitate and the evolution of nitrogen gas.[7]

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Transfer the solid to a separatory funnel containing ethyl acetate (150 mL) and deionized water (100 mL). Shake to dissolve the product in the organic layer.

-

Wash the organic layer sequentially with 10% sodium thiosulfate solution (2 x 50 mL) to remove any residual iodine, saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure this compound as a powder.[3]

Safety Precautions

-

Hazardous Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Diazonium Salt Instability: Aryldiazonium salts are thermally unstable and can be explosive in a dry, solid state. Never isolate the diazonium salt. Keep it in solution and at low temperatures (0-5 °C) at all times.

-

Storage: The final product should be stored in a cool (2-8°C), dry, and dark place in a tightly sealed container.[1][3]

Synthesis Scheme

Caption: Overall reaction for the synthesis of the target compound.

Characterization Data

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes the expected analytical data for the compound.

| Analysis Technique | Expected Result / Observation |

| Molecular Formula | C₇H₅ClINO₂ |

| Molecular Weight | 297.48 g/mol [1] |

| Appearance | Yellowish powder[3] |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.85 (d, J=2.0 Hz, 1H, Ar-H ), 7.70 (d, J=2.0 Hz, 1H, Ar-H ), 2.50 (s, 3H, -CH ₃). |

| ¹³C NMR (100 MHz, CDCl₃) | Signals expected for 7 distinct carbons: ~150 (C-NO₂), ~142 (C-CH₃), ~138 (C-Cl), ~135 (Ar-CH), ~125 (Ar-CH), ~95 (C-I), ~20 (-CH₃). |

| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1530 & 1350 (Asymmetric & Symmetric N-O stretch), ~1600 (C=C stretch), ~800 (C-Cl stretch). |

| Mass Spec. (EI-MS) | m/z (%): 297 [M]⁺, 299 [M+2]⁺ (ratio ~3:1, confirming one Cl atom). |

Conclusion

This guide details a robust and reliable method for the synthesis of this compound, a valuable chemical intermediate. By employing a well-established Sandmeyer-type reaction, this protocol provides a clear and reproducible pathway for obtaining the target compound with high purity. The provided characterization data serves as a benchmark for researchers to validate their results. Adherence to the outlined procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

Saeed, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

ResearchGate. The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature. Available from: [Link]

-

Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Available from: [Link]

-

PubMed. Substituent effect on electronic structures of halonitrobenzenes. Available from: [Link]

-

LookChem. This compound CAS NO.1150617-61-0. Available from: [Link]

-

Khan Academy. Synthesis of substituted benzene rings I. Available from: [Link]

-

ResearchGate. Nitrobenzene method: A keystone in meso -substituted halogenated porphyrin synthesis and applications. Available from: [Link]

-

Chemistry LibreTexts. 3.11: Synthesis of Polysubstituted Benzenes. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1150617-61-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, CasNo.1150617-61-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

Spectroscopic Profile of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of chloro, iodo, methyl, and nitro functional groups on the benzene ring results in a unique spectroscopic signature. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering in-depth predicted data and field-proven methodologies for the structural elucidation of this and similar complex organic molecules.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₅ClINO₂) has a molecular weight of 297.48 g/mol .[1][2][3] The molecule's structure, characterized by a heavily substituted aromatic ring, gives rise to distinct and interpretable spectroscopic data across various analytical techniques. Understanding these data is paramount for confirming its identity and purity in synthetic processes.

The following diagram illustrates the molecular structure of this compound, with the IUPAC numbering scheme used for the subsequent NMR signal assignments.

Caption: Molecular structure of this compound with atom numbering for NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts for this compound are based on the established effects of its substituents on the benzene ring. The electron-withdrawing nature of the nitro, chloro, and iodo groups, combined with the electron-donating effect of the methyl group, leads to a distinct pattern of chemical shifts for the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.95 | d | ~2.0 | 1H |

| H-4 | 7.70 | d | ~2.0 | 1H |

| -CH₃ | 2.60 | s | - | 3H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (C-NO₂) | 150.0 |

| C-1 (C-CH₃) | 142.0 |

| C-5 (C-Cl) | 136.0 |

| C-6 (C-H) | 131.0 |

| C-4 (C-H) | 127.0 |

| C-2 (C-I) | 95.0 |

| -CH₃ | 21.0 |

Experimental Protocol for NMR Spectroscopy

The following methodology outlines a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve adequate signal averaging.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR:

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Upon electron ionization, this compound will form a molecular ion. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

The fragmentation of the molecular ion is predicted to proceed through several key pathways:

-

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂), with a mass of 46 Da. Another characteristic fragmentation is the loss of a nitric oxide radical (NO), with a mass of 30 Da.

-

Loss of Halogens: The carbon-halogen bonds can cleave, leading to the loss of an iodine radical (127 Da) or a chlorine radical (35 or 37 Da).

-

Loss of the Methyl Group: Cleavage of the methyl group can occur, resulting in the loss of a methyl radical (CH₃), with a mass of 15 Da.

Table 3: Predicted Major Fragment Ions in EI-MS

| m/z (for ³⁵Cl, ¹²⁷I) | Predicted Fragment Ion |

| 297/299 | [M]⁺ (Molecular Ion) |

| 267/269 | [M - NO]⁺ |

| 251/253 | [M - NO₂]⁺ |

| 282/284 | [M - CH₃]⁺ |

| 170 | [M - I]⁺ |

| 262 | [M - Cl]⁺ |

Experimental Protocol for GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard method for the analysis of semi-volatile organic compounds like this compound.

Caption: A generalized workflow for GC-MS analysis.

1. Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC Parameters:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

3. MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-350).

-

Detector: An electron multiplier detector.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the carbon-halogen bonds.

Table 4: Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1600-1585, 1500-1400 | Aromatic C=C stretch | Medium-Weak |

| 1550-1475 | Asymmetric NO₂ stretch | Strong |

| 1360-1290 | Symmetric NO₂ stretch | Strong |

| 890-835 | NO₂ scissoring | Medium |

| 1100-1000 | C-Cl stretch | Medium |

| 600-500 | C-I stretch | Medium-Weak |

The presence of a pair of strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹ is a highly diagnostic pattern for a nitro group.[3][4]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

1. Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

3. Data Analysis:

-

The resulting spectrum will be of absorbance or transmittance versus wavenumber.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

References

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

Sources

5-Chloro-2-iodo-1-methyl-3-nitrobenzene starting material for organic synthesis

An In-Depth Technical Guide to 5-Chloro-2-iodo-1-methyl-3-nitrobenzene: A Versatile Building Block for Modern Organic Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the strategic applications of this compound. We will delve into its synthesis, explore its nuanced reactivity, and provide field-proven protocols for its use in transformative chemical reactions.

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

This compound is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the orthogonal reactivity of its distinct functional groups: an iodine, a chlorine, and a nitro group, all strategically positioned on a toluene scaffold.

The key to this molecule's versatility lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond.[3] This predictable selectivity allows for sequential, site-selective modifications. Furthermore, the strongly electron-withdrawing nitro group not only influences the reactivity of the halogen substituents but also serves as a synthetic handle for further transformations, most notably its reduction to a primary amine.[4][5] This conversion dramatically alters the electronic properties of the ring, transforming a deactivating, meta-directing substituent into a powerfully activating ortho-, para-director.[5]

This guide will provide a detailed exploration of how these features can be harnessed to build molecular complexity, making this compound an indispensable tool for the modern synthetic chemist.

Physicochemical Properties

A clear understanding of a starting material's physical properties is fundamental to its effective use in the laboratory. The key properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 1150617-61-0 | [6] |

| Molecular Formula | C₇H₅ClINO₂ | [6] |

| Molecular Weight | 297.48 g/mol | [6][7] |

| Appearance | Typically a powder or crystalline solid | [6] |

| Purity | Commonly available at ≥98% | [6][7] |

| Storage | Sealed in dry, dark conditions, often at 2-8°C | [1][6] |

Synthesis Pathway

While multiple routes can be envisioned, a common strategy for synthesizing polysubstituted nitroaromatics involves the careful orchestration of electrophilic aromatic substitution reactions on a simpler precursor. A logical and efficient pathway to this compound begins with 3-chloro-5-nitrotoluene.

The synthesis proceeds via an electrophilic iodination. The directing effects of the existing substituents (methyl, chloro, and nitro groups) guide the incoming iodine electrophile to the C2 position, which is activated by the ortho-, para-directing methyl and chloro groups and relatively unhindered.

Caption: A plausible synthetic route to the title compound.

Core Reactivity: A Toolkit for Molecular Construction

The true power of this compound lies in the selective manipulation of its functional groups. This section details the primary reaction classes, providing both mechanistic rationale and practical, step-by-step protocols.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I Bond

The carbon-iodine bond is the primary site for palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation.[3] The higher reactivity of the aryl iodide compared to the aryl chloride allows for exquisite selectivity.

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron reagent.[8][9] The reaction is valued for its mild conditions and tolerance of diverse functional groups.

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Reagents: Add a base, typically an aqueous solution of 2M Na₂CO₃ (2.5 mmol, 2.5 equiv), followed by a solvent such as toluene or DMF (10 mL).

-

Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are valuable precursors for many complex molecules.[10][11] This reaction involves a palladium catalyst and a copper(I) co-catalyst.[12]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

-

Setup: In a Schlenk flask under argon, combine this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Reagents: Add an anhydrous solvent such as THF or DMF (10 mL) followed by a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 mmol).

-

Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

-

Reaction: Heat the mixture to 50-70 °C. Monitor the reaction by TLC until the starting material is consumed.[13]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic phase over MgSO₄, concentrate, and purify by column chromatography.[13]

This reaction is a powerful method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[14][15] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.[14]

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: Inside a glovebox or under a strong flow of argon, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %), a suitable phosphine ligand (e.g., XPhos, 6 mol %), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).

-

Reagents: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).

-

Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C with vigorous stirring. Monitor progress by GC-MS.[16]

-

Work-up: Once complete, cool the reaction to room temperature, dilute with ether, and filter through Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[4][17] In this molecule, the chlorine atom is positioned ortho to the nitro group, making it a prime site for SNAr reactions under appropriate conditions, while the iodine is meta. This provides a complementary reactivity profile to the palladium-catalyzed reactions.

The mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18]

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a polar aprotic solvent like DMSO or DMF (10 mL).

-

Reagents: Add the nucleophile (e.g., sodium methoxide or a secondary amine, 1.5 mmol) and a base if required (e.g., K₂CO₃, 2.0 mmol).

-

Reaction: Heat the mixture to a temperature between 80 °C and 150 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC.

-

Work-up: Cool the reaction, pour it into ice-water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography or recrystallization.

Reduction of the Nitro Group

The transformation of the nitro group into an amine is one of the most fundamental and powerful reactions in aromatic chemistry.[5][19] It converts the electron-withdrawing nitro group into a strongly electron-donating amino group, which can then direct subsequent electrophilic aromatic substitutions or be further functionalized.

A variety of reagents can achieve this transformation, with the choice depending on the tolerance of other functional groups in the molecule.[19]

| Reagent System | Key Advantages | Considerations |

| Fe or Sn in acid (e.g., HCl) | Cost-effective and reliable.[5] | Requires a final basic work-up to neutralize the acid and free the amine.[20] |

| SnCl₂ | Milder conditions, good for sensitive substrates.[21] | Stoichiometric tin waste. |

| Catalytic Hydrogenation (H₂, Pd/C) | Clean reaction with water as the only byproduct. | Can also reduce other functional groups (alkenes, alkynes) and may cause dehalogenation (especially de-iodination). Raney Nickel is an alternative to minimize dehalogenation.[21] |

Experimental Protocol: Nitro Group Reduction with Tin(II) Chloride

-

Setup: To a round-bottom flask, add this compound (1.0 mmol) and a solvent such as ethanol or ethyl acetate (15 mL).

-

Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC.

-

Work-up: Cool the reaction mixture and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8) to precipitate tin salts.

-

Extraction: Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer from the filtrate.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the corresponding aniline.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed platform for the efficient construction of complex molecular architectures. Its well-differentiated reactive sites—the highly active iodine for cross-coupling, the chlorine poised for SNAr, and the versatile nitro group—provide chemists with a reliable and sequential pathway for molecular diversification. The protocols and mechanistic insights provided in this guide empower researchers to leverage this powerful building block to its full potential, accelerating innovation in drug discovery, materials science, and beyond.

References

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. Retrieved from [Link]

-

Nitro Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (2019). PMC - NIH. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Advances in Sonogashira Reactions. (2011). ResearchGate. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2017). NIH. Retrieved from [Link]

-

reduction of nitro group to amine. (2014). YouTube. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound, CasNo.1150617-61-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

- 21. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to 5-Chloro-2-iodo-1-methyl-3-nitrobenzene: Properties, Synthesis, and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and essential safety and handling protocols for 5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS No. 1150617-61-0). As a polysubstituted aromatic compound, this molecule holds potential as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility is primarily derived from the presence of multiple reactive functional groups, including chloro, iodo, methyl, and nitro moieties, which allow for a range of chemical transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction and Molecular Overview

This compound is a halogenated nitroaromatic compound. Its structure, featuring a highly substituted benzene ring, makes it an attractive building block for the construction of novel molecular architectures. The presence of both an iodine and a chlorine atom offers opportunities for selective cross-coupling reactions, such as the Suzuki or Heck reactions, which are fundamental in modern medicinal chemistry for the creation of carbon-carbon bonds.[1] The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the methyl group provides an additional point for potential functionalization.

This guide will delve into the known and predicted physicochemical properties of this compound, propose a logical synthetic route based on established organic chemistry principles, and provide a detailed framework for its safe handling and disposal, drawing upon data from structurally related molecules.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its properties based on data from suppliers and knowledge of similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 1150617-61-0 | [1] |

| Molecular Formula | C₇H₅ClINO₂ | [1] |

| Molecular Weight | 297.48 g/mol | [1] |

| Appearance | Expected to be a powder. | [3] |

| Boiling Point | 322.4 ± 42.0 °C | Predicted |

| Density | 1.962 ± 0.06 g/cm³ | Predicted |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and benzene, with low solubility in water. | Based on nitrobenzene solubility.[4] |

| Storage | 2-8°C, in a dark, dry, and well-sealed container. | [5] |

Predicted Spectroscopic Data

Without experimental spectra, we can predict the key features based on the functional groups present.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the surrounding electron-withdrawing and donating groups.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will provide information about the electronic environment of each carbon.[6]

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (N-O stretching) around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[3] Aromatic C-H stretching will appear around 3030 cm⁻¹, and C-C stretching in the ring will be observed in the 1600-1450 cm⁻¹ region.[7]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+). The fragmentation pattern is expected to involve the loss of the nitro group (NO₂) or the halogen atoms (I and Cl).[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed synthesis involves three key steps:

-

Reduction of the Nitro Group: The nitro group of 4-chloro-2-nitrotoluene is reduced to an amine to facilitate the subsequent Sandmeyer reaction.

-

Diazotization: The resulting aniline derivative is treated with nitrous acid to form a diazonium salt.

-

Sandmeyer Iodination: The diazonium salt is then reacted with a source of iodide, such as potassium iodide, to introduce the iodine atom onto the aromatic ring.[8][9]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the proposed synthesis. This protocol has not been experimentally validated and should be optimized and performed with extreme caution by qualified personnel.

Step 1: Reduction of 4-Chloro-2-nitrotoluene to 5-Chloro-2-methylaniline

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitrotoluene and a suitable solvent such as ethanol.

-

Carefully add an excess of a reducing agent, for example, tin (Sn) powder followed by the slow addition of concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until alkaline.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-chloro-2-methylaniline.

Step 2 & 3: Diazotization and Sandmeyer Iodination

-

Dissolve the crude 5-chloro-2-methylaniline in a mixture of hydrochloric acid and water and cool to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer with sodium thiosulfate solution to remove any remaining iodine, then with brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups. The iodine atom is a good leaving group in palladium-catalyzed cross-coupling reactions, making this compound a valuable substrate for Suzuki, Heck, and other similar transformations.[10] The electron-withdrawing nitro group can influence the reactivity of the C-I bond and the overall electron density of the aromatic ring.

Safety, Handling, and Disposal

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following safety precautions are based on the general hazards associated with halogenated nitroaromatic compounds and iodine-containing organic molecules.[4][11]

Hazard Identification

-

Toxicity: Halogenated nitroaromatic compounds are often toxic if inhaled, ingested, or absorbed through the skin.

-

Irritation: This compound is likely to be an irritant to the skin, eyes, and respiratory system.

-

Environmental Hazard: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.[11]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat and closed-toe shoes.

-

Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Caption: Essential safety protocols for handling this compound.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at 2-8°C.[5]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.[11][12]

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis. Its polysubstituted nature allows for the strategic introduction of various functionalities, making it a valuable tool for medicinal chemists and materials scientists.

-

Drug Discovery: This compound can serve as a scaffold for the synthesis of novel pharmaceutical agents. The iodo and chloro groups provide orthogonal handles for sequential cross-coupling reactions, enabling the construction of complex molecular frameworks.[1]

-

Agrochemicals: Similar to its application in pharmaceuticals, it can be used to synthesize new herbicides, pesticides, and fungicides.[2]

-

Materials Science: The presence of halogens and a nitro group can be exploited to tune the electronic and photophysical properties of organic materials, potentially for applications in electronics or as dyes.[1]

Conclusion

This compound is a chemical intermediate with significant potential in various fields of chemical synthesis. While detailed experimental data on this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and crucial safety information based on established chemical principles and data from analogous compounds. As with any chemical, it is imperative that researchers consult all available safety information and exercise extreme caution when handling this compound. Further research into the experimental properties and reactivity of this molecule will undoubtedly expand its applications in science and industry.

References

- Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.

-

PubMed. (2018). Iodine(III)-Catalyzed Electrophilic Nitration of Phenols via Non-Brønsted Acidic NO2+ Generation. Retrieved from [Link]

-

CLEAPSS Science. (n.d.). Student safety sheets 56 Iodine. Retrieved from [Link]

-

ResearchGate. (2011). Iodination of o-nitrotoluene (I) in trifluoromethanesulfonic acid at 0°C. Retrieved from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

-

University of Washington. (n.d.). Iodine. Retrieved from [Link]

-

CDC. (2019). Iodine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0167 - IODINE. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

-

PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

NIH. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

-

University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

-

ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. Retrieved from [Link]

-

YouTube. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]

-

MIT. (n.d.). procedure for disposing of hazardous waste. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

EPA NEPS. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

Sources

- 1. Iodination of benzene is not easily carried out. How can one prepare para.. [askfilo.com]

- 2. This compound [myskinrecipes.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. faculty.washington.edu [faculty.washington.edu]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ethz.ch [ethz.ch]

A Technical Guide to 5-Chloro-2-iodo-1-methyl-3-nitrobenzene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS No. 1150617-61-0), a poly-substituted aromatic compound of significant interest in synthetic chemistry. As with many halogenated nitroaromatic compounds, it serves as a versatile building block for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] The unique arrangement of electron-withdrawing (nitro, chloro, iodo) and electron-donating (methyl) groups on the benzene ring imparts a distinct reactivity profile. This document details the compound's structural properties, spectroscopic signature, plausible synthetic pathways, key chemical transformations, and potential applications. Furthermore, it provides essential safety and handling protocols derived from data on analogous chemical structures.

Nomenclature and Structural Elucidation

IUPAC Naming and Chemical Identifiers

The unambiguous identification of a chemical entity is foundational for scientific communication and safety. The topic of this guide is the specific isomer defined by the following identifiers:

-

IUPAC Name: this compound

-

Synonyms: Benzene, 5-chloro-2-iodo-1-methyl-3-nitro-[5]

The numbering of the benzene ring is determined by IUPAC rules to assign the lowest possible locants to the substituents, with the methyl group defining the C1 position in this nomenclature scheme.

Molecular Structure and Physicochemical Properties

The molecular architecture dictates the compound's physical and chemical behavior. The presence of a heavy iodine atom and a polar nitro group results in a relatively high molecular weight and predicted boiling point.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 297.48 g/mol | [4][5] |

| Appearance | Powder (Predicted/Typical) | [5] |

| Boiling Point | 322.4 ± 42.0 °C (Predicted) | [5] |

| Density | 1.962 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Conditions | Sealed in dry, 2-8°C, Keep in dark place |[5] |

The structure features a sterically crowded arrangement of substituents around the methyl group, which can influence its reactivity and the orientation of the nitro group relative to the aromatic plane.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[7] While specific experimental spectra for this exact compound are not publicly available, its characteristic spectroscopic features can be predicted based on its functional groups and the analysis of similar molecules.[8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Aromatic Proton (H-4) | δ 7.5-8.0 ppm (doublet) |

| Aromatic Proton (H-6) | δ 7.5-8.0 ppm (doublet) | |

| Methyl Protons (-CH₃) | δ 2.3-2.6 ppm (singlet) | |

| ¹³C NMR | C-I | δ 90-100 ppm |

| C-Cl | δ 130-135 ppm | |

| C-NO₂ | δ 145-155 ppm | |

| Aromatic C-H | δ 120-140 ppm | |

| Methyl C | δ 15-25 ppm | |

| IR Spectroscopy | Asymmetric NO₂ Stretch | 1520-1560 cm⁻¹ |

| Symmetric NO₂ Stretch | 1340-1370 cm⁻¹ | |

| C-Cl Stretch | 700-850 cm⁻¹ | |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 297 (and 299 for ³⁷Cl isotope) |

| | Fragments | [M-NO₂]⁺, [M-I]⁺, [M-Cl]⁺ |

-

¹H NMR: The two remaining aromatic protons would appear as distinct signals, likely doublets due to meta-coupling, in the downfield region. The methyl group protons would appear as a singlet further upfield.

-

IR Spectroscopy: The spectrum would be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretches of the nitro group.[10]

-

Mass Spectrometry: Electron impact ionization would likely show a prominent molecular ion peak, with an M+2 peak characteristic of the chlorine isotope. Common fragmentation patterns for nitroaromatics would also be expected.

Synthesis and Manufacturing

Substituted nitrobenzenes are typically synthesized via electrophilic aromatic substitution, specifically nitration.[1][11][12] The synthesis of a polysubstituted benzene like this compound requires careful strategic planning to ensure the correct regiochemistry, considering the directing effects of the substituents.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the functional groups in a strategic order. The nitro group is often introduced late in the synthesis due to its powerful deactivating effect on the ring. The C-I bond can be formed via electrophilic iodination or a Sandmeyer-type reaction from a corresponding aniline.

Proposed Synthetic Protocol

This protocol is a hypothetical, field-proven approach based on established organic chemistry principles for analogous compounds.[11][13]

Step 1: Iodination of 4-Chloro-2-nitrotoluene

The starting material, 4-chloro-2-nitrotoluene, is commercially available. The nitro and methyl groups direct incoming electrophiles, but conditions must be controlled. A direct iodination is challenging. A more reliable route involves starting from 4-chloro-2-methylaniline.

Protocol: Synthesis via Sandmeyer Reaction

-

Diazotization of 4-Chloro-2-methylaniline:

-

Dissolve 4-chloro-2-methylaniline (1 equiv.) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (KI, 1.5 equiv.) in water.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium intermediate.

-

Cool the mixture and extract the product (4-chloro-2-iodo-1-methylbenzene) with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with aqueous sodium thiosulfate to remove excess iodine, followed by brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

-

Nitration of 4-Chloro-2-iodo-1-methylbenzene:

-

Cool concentrated sulfuric acid in a flask to 0 °C.

-

Slowly add the purified 4-chloro-2-iodo-1-methylbenzene (1 equiv.) from the previous step.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid in a separate, cooled flask.

-

Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature below 10 °C.

-

After addition, stir at low temperature for 1-2 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

-

-

Purification:

-

Filter the crude product and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Confirm product identity and purity using NMR, IR, and melting point analysis.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its array of functional groups. The strong electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[14][15]

-

Reduction of the Nitro Group: This is a cornerstone transformation. The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., Sn/HCl, H₂/Pd-C, iron in acetic acid).[16] The resulting aniline is a precursor to a vast range of heterocyclic compounds and other functionalized molecules.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the powerful nitro group are activated for SNAr. In this molecule, the chlorine atom is para to the nitro group, making it susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines), although the C-I bond can also react.

-

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the C2 position.

Applications in Research and Development

As a highly functionalized intermediate, this compound is not typically an end-product but a valuable building block.[5]

-

Pharmaceutical Synthesis: The corresponding aniline (after nitro reduction) is a key precursor. The halogen atoms can be retained for later-stage functionalization or serve as critical components of a final active pharmaceutical ingredient (API).[2]

-

Agrochemicals: Halogenated anilines are common motifs in herbicides and pesticides.[3]

-

Materials Science: Polysubstituted benzenes are used to synthesize specialized dyes, pigments, and materials with specific electronic or optical properties.[14]

Safety, Handling, and Toxicology

No specific toxicological data for this compound is available. Therefore, a conservative approach must be taken, treating it with the precautions appropriate for related toxic compounds like nitrobenzene and other halogenated nitroaromatics.[17][18][19]

Table 3: Hazard and Safety Information (Inferred from Analogous Compounds)

| Category | Information | Reference Source Analogs |

|---|---|---|

| GHS Pictograms | GHS06 (Acute Toxicity), GHS08 (Health Hazard), GHS09 (Environmental Hazard) | [19][20] |

| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects. | [19][20] |

| Precautionary | P260: Do not breathe dust. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [18][20] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust. | [18] |

| Storage | Store in a tightly closed container in a cool, dry, dark, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases. |[5][21] |

Toxicity Profile: Nitroaromatic compounds are known to be toxic. They can be absorbed through the skin and may cause methemoglobinemia, leading to cyanosis. Chronic exposure may lead to organ damage.[17][19] All handling should be performed by trained personnel using appropriate personal protective equipment (PPE).

References

- Benchchem. A Comparative Guide to the Synthesis of Substituted Nitrobenzenes.

- Benchchem. Literature review on the synthesis of substituted nitrobenzenes.

- YouTube. Multi-step Synthesis of Substituted Benzenes. (2023-01-16).

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis.

- Smolecule. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1.

- Study.com. Nitrobenzene Structure, Production & Uses.

- Guidechem. 1-Iodo-4-nitrobenzene 636-98-6 wiki.

- NIH National Center for Biotechnology Information. 4-Chloro-1-iodo-2-nitrobenzene.

- ResearchGate. (PDF) Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures. (2025-08-07).

- NIH National Center for Biotechnology Information. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.

- Sigma-Aldrich. SAFETY DATA SHEET. (2024-08-06).

- Appchem. This compound | 1150617-61-0.

- ResearchGate. Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. (2025-08-10).

- Shanghai Minstar Chemical Co., Ltd. This compound CAS NO.1150617-61-0.

- Journal of Chromatography. Gas chromatographic and mass spectrometric determination of nitroaromatics in water. (1990-09-28).

- BLDpharm. 1150617-61-0|this compound.

- PubChem. o-Iodonitrobenzene | C6H4INO2 | CID 69115.

- Fisher Scientific. SAFETY DATA SHEET. (18-Dec-2025).

- EBSCO. Spectroscopic Analysis | Research Starters.

- Wikipedia. 4-Nitrochlorobenzene.

- SpectraBase. 4-Chloro-2-iodo-1-nitrobenzene - Optional[Vapor Phase IR] - Spectrum.

- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- Journal of the American Chemical Society. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2024-07-12).

- Carl ROTH. Safety Data Sheet: Nitrobenzene.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. appchemical.com [appchemical.com]

- 5. This compound, CasNo.1150617-61-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. 1150617-61-0|this compound|BLD Pharm [bldpharm.com]

- 7. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]

- 8. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. Nitrobenzene Structure, Production & Uses - Lesson | Study.com [study.com]

- 13. mdpi.com [mdpi.com]

- 14. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]

- 15. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. carlroth.com [carlroth.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis and Implied History of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene

Abstract

Introduction and Physicochemical Properties

5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS No. 1150617-61-0) is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring chloro, iodo, methyl, and nitro functional groups, offers multiple reaction sites for further molecular elaboration. This makes it a valuable building block in the construction of complex organic molecules.[1] The presence of both a chloro and a highly reactive iodo group allows for selective and sequential cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental in modern drug discovery and materials science.[1]

| Property | Value | Source |

| CAS Number | 1150617-61-0 | [1][2][3] |

| Molecular Formula | C₇H₅ClINO₂ | [1][2][3] |

| Molecular Weight | 297.48 g/mol | [1][2] |

| Appearance | Powder (predicted) | [4] |

| Boiling Point | 322.4±42.0 °C (Predicted) | [4] |

| Density | 1.962±0.06 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, sealed in dry, dark place | [1][5] |

A Plausible Historical Synthesis: A Deduction from Established Chemistry

While the exact date and discoverer of this compound are not prominently documented, its synthesis can be confidently retro-synthetically analyzed. The key transformations required to assemble this molecule point towards a logical sequence of well-understood reactions. The introduction of an iodine atom onto an aromatic ring, particularly ortho to a nitro group and a methyl group, strongly suggests the use of the Sandmeyer reaction . This reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of an amino group into a halide via a diazonium salt.[6]

This leads to the logical precursor: 2-amino-5-chloro-3-nitrotoluene . The synthesis of this amino compound can be approached through several routes, a common one being the selective reduction of a dinitro compound or the nitration of a suitable chloro-toluidine. A plausible starting material for the synthesis of this precursor is 3-chloro-5-nitrotoluene .

Therefore, a robust and historically plausible synthesis of this compound can be constructed in a three-step sequence:

-

Nitration: Introduction of a second nitro group to 3-chloro-5-nitrotoluene to yield 5-chloro-1-methyl-2,3-dinitrobenzene.

-

Selective Reduction: Reduction of one of the two nitro groups to an amino group to form the key intermediate, 2-amino-5-chloro-3-nitrotoluene.

-

Sandmeyer Reaction: Diazotization of the amino group followed by iodination to yield the final product, this compound.

This proposed pathway is not only chemically sound but also reflects the historical development of synthetic organic chemistry, relying on reactions that have been established for over a century.

Detailed Synthetic Protocols

The following sections provide detailed, step-by-step experimental protocols for the plausible synthesis of this compound.

Step 1: Synthesis of 5-Chloro-1-methyl-2,3-dinitrobenzene

This step involves the nitration of 3-chloro-5-nitrotoluene. The directing effects of the existing substituents (chloro and nitro are meta-directing, while methyl is ortho, para-directing) will guide the incoming nitro group.

Figure 2: Synthesis of 2-Amino-5-chloro-3-nitrotoluene.

Experimental Protocol (using Sodium Sulfide):

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 15 g of 5-chloro-1-methyl-2,3-dinitrobenzene in 150 mL of ethanol.

-

In a separate beaker, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) by dissolving 30 g in 100 mL of water.

-

Heat the solution of the dinitro compound to reflux.

-

Slowly add the sodium sulfide solution to the refluxing ethanolic solution over 30 minutes.

-

Continue to reflux the reaction mixture for 2-3 hours. The color of the solution will change significantly.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude 2-amino-5-chloro-3-nitrotoluene. The product can be further purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound via Sandmeyer Reaction

This final step utilizes the well-established Sandmeyer reaction to convert the amino group of the precursor into the iodo group.

Figure 3: Synthesis of this compound via Sandmeyer Reaction.

Experimental Protocol:

-

Diazotization:

-

In a 250 mL beaker, dissolve 10 g of 2-amino-5-chloro-3-nitrotoluene in 100 mL of a 20% sulfuric acid solution.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve 5 g of sodium nitrite in 20 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Iodination:

-

In a 500 mL beaker, prepare a solution of 15 g of potassium iodide in 50 mL of water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (around 60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature. The crude product will separate as a solid or an oil.

-

Extract the mixture with dichloromethane or diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash them successively with 10% sodium thiosulfate solution (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

-

Applications and Future Outlook

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. [1]Its utility stems from the differential reactivity of its halogen substituents, allowing for regioselective functionalization. The iodo group is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the chloro group, enabling the sequential introduction of different substituents. This characteristic is highly valuable in the construction of libraries of compounds for drug discovery and in the synthesis of targeted agrochemicals and specialty dyes. [1] Future applications will likely continue to leverage the unique substitution pattern of this molecule. As synthetic methodologies advance, particularly in the realm of C-H activation and late-stage functionalization, new avenues for the use of this compound as a scaffold for novel molecular architectures will emerge. Its role as a key building block in the development of innovative pharmaceuticals and functional materials is expected to expand.

Conclusion

While the specific historical genesis of this compound remains to be unearthed from the annals of chemical literature, its synthesis is readily achievable through a logical and well-precedented sequence of reactions. This guide has detailed a plausible and robust synthetic pathway, providing researchers with the necessary protocols to prepare this valuable intermediate. The strategic importance of this compound in contemporary organic synthesis underscores the enduring legacy of classical reactions like the Sandmeyer reaction and the principles of electrophilic aromatic substitution in the ongoing quest for novel and functional molecules.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

HDH Chemicals. This compound, min 98%, 1 gram. Available at: [Link]

-

Appchem. This compound | 1150617-61-0. Available at: [Link]

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

Xinyanhe Pharmatech Co.,Ltd. Product Catalog. Available at: [Link]

-

LookChem. This compound CAS NO.1150617-61-0. Available at: [Link]

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

-

LookChem. This compound CAS NO.1150617-61-0. Available at: [Link]

-

PMC. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

- Google Patents. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.

-

European Patent Office. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene. Available at: [Link]

- Google Patents. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-